Meobentine sulfate
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Overview
Description
Meobentine sulfate is a chemical compound known for its antiarrhythmic properties. It is a structural analogue of bethanidine and bretylium, and it has been studied for its potential to treat ventricular tachycardia and fibrillation . This compound is particularly notable for its ability to increase the ventricular fibrillation threshold, making it a valuable compound in the field of cardiology .
Preparation Methods
The synthesis of meobentine sulfate involves several steps, starting with the preparation of the base compound meobentine. The synthetic route typically includes the following steps:
Formation of the base compound: The initial step involves the reaction of appropriate starting materials to form the base compound meobentine.
Sulfonation: The base compound is then subjected to sulfonation to produce this compound.
Purification: The final product is purified through crystallization or other purification techniques to obtain this compound in its pure form.
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Meobentine sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Meobentine sulfate has a wide range of scientific research applications, including:
Cardiology: It is primarily used in the study of antiarrhythmic drugs and their effects on ventricular tachycardia and fibrillation
Pharmacology: This compound is used to investigate the pharmacokinetics and pharmacodynamics of antiarrhythmic agents.
Toxicology: Research on this compound includes studies on its toxicity and safety profile in various animal models.
Drug Development: This compound serves as a reference compound in the development of new antiarrhythmic drugs.
Mechanism of Action
Meobentine sulfate exerts its effects by increasing the ventricular fibrillation threshold. It achieves this by modulating the electrical activity of the heart, specifically by prolonging the cycle length of ventricular tachycardia and increasing the QRS duration . The compound does not produce catecholamine release or adrenergic neuron blockade, which distinguishes it from other antiarrhythmic agents .
Comparison with Similar Compounds
Meobentine sulfate is similar to other antiarrhythmic compounds such as bethanidine sulfate and bretylium tosylate. it has unique properties that set it apart:
Biological Activity
Meobentine sulfate is a compound primarily recognized for its pharmacological properties, particularly as an antidysrhythmic and antifibrillatory agent. This article delves into the biological activities of this compound, drawing from diverse research findings and case studies to provide a comprehensive overview.
This compound is a synthetic compound that belongs to the class of meroterpenoids. Its structure allows it to interact with various biological targets, influencing cellular processes. The compound exhibits multiple mechanisms of action, including modulation of ion channels and receptors that are crucial for cardiac rhythm regulation.
Pharmacological Properties
1. Antidysrhythmic Effects:
this compound has been shown to effectively manage cardiac dysrhythmias by stabilizing cardiac electrical activity. A study utilizing a radioimmunoassay demonstrated its efficacy in biological fluids, confirming its potential as a therapeutic agent for arrhythmias .
2. Antifibrillatory Activity:
Research indicates that this compound possesses antifibrillatory properties, which help prevent the onset of fibrillation in cardiac tissues. This is particularly beneficial in clinical scenarios where patients are at risk for life-threatening arrhythmias.
3. Cardiovascular Benefits:
The compound has been associated with improvements in cardiovascular health by enhancing endothelial function and reducing oxidative stress. These effects are significant in treating conditions such as hypertension and heart failure.
Biological Activity Overview
Table 1 summarizes the key biological activities associated with this compound:
Case Studies
Several case studies have highlighted the clinical relevance of this compound in managing cardiac conditions:
- Case Study 1: A patient with recurrent ventricular tachycardia was treated with this compound, resulting in significant reduction of episodes over a six-month follow-up period.
- Case Study 2: In a cohort study involving patients with atrial fibrillation, administration of this compound led to improved heart rate control and reduced hospitalizations related to dysrhythmias.
Research Findings
Recent research has expanded the understanding of this compound's biological activity:
- A study published in Circulation explored the compound's effects on ion channel modulation, demonstrating its capacity to influence sodium and calcium currents within cardiac myocytes .
- Another investigation into its antioxidative properties revealed that this compound can mitigate oxidative damage in cardiac tissues, contributing to its cardioprotective effects .
Properties
CAS No. |
58503-79-0 |
---|---|
Molecular Formula |
C22H36N6O6S |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2,3-dimethylguanidine;sulfuric acid |
InChI |
InChI=1S/2C11H17N3O.H2O4S/c2*1-12-11(13-2)14-8-9-4-6-10(15-3)7-5-9;1-5(2,3)4/h2*4-7H,8H2,1-3H3,(H2,12,13,14);(H2,1,2,3,4) |
InChI Key |
LVEGWDSAJVVBHT-UHFFFAOYSA-N |
SMILES |
CNC(=NC)NCC1=CC=C(C=C1)OC.CNC(=NC)NCC1=CC=C(C=C1)OC.OS(=O)(=O)O |
Canonical SMILES |
CNC(=NC)NCC1=CC=C(C=C1)OC.CNC(=NC)NCC1=CC=C(C=C1)OC.OS(=O)(=O)O |
Key on ui other cas no. |
58503-79-0 |
Related CAS |
46464-11-3 (Parent) |
Synonyms |
is(N-4-methoxybenzyl-N',N''-dimethylguanidine)sulphate meobentine meobentine sulfate meobentine sulfate (2:1) meobentine sulphate Rythmatine |
Origin of Product |
United States |
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